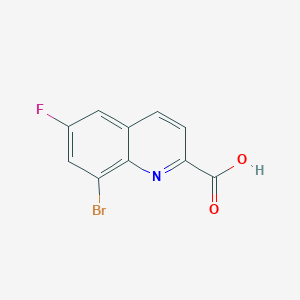

8-Bromo-6-fluoroquinoline-2-carboxylic acid

説明

8-Bromo-6-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-fluoroquinoline-2-carboxylic acid is 1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) .Physical And Chemical Properties Analysis

8-Bromo-6-fluoroquinoline-2-carboxylic acid has a molecular weight of 270.05 . It is a powder at room temperature .科学的研究の応用

Photolabile Protecting Groups

8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives have been utilized in the synthesis of photolabile protecting groups for carboxylic acids. These groups are designed to offer greater efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. The increased solubility and low fluorescence of these compounds make them particularly useful as caging groups for biological messengers, enhancing the study of bioactive compounds' roles within biological systems (Fedoryak & Dore, 2002).

Antibacterial Agents

Research has also focused on the antibacterial properties of 8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives. These compounds, including various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in these derivatives have led to the identification of compounds with significant antibacterial activities, contributing to the development of new antibacterial drugs (Koga et al., 1980; Al-Hiari et al., 2007).

Synthesis and Functionalization

The versatility of 8-Bromo-6-fluoroquinoline-2-carboxylic acid extends to its use in the synthesis and functionalization of various organic compounds. For instance, sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the potential for introducing functional groups sequentially to different positions of the quinoline nucleus. This approach has facilitated the creation of diverse quinoline derivatives, showcasing the compound's utility in organic synthesis and functionalization strategies (Ondi et al., 2005).

Safety And Hazards

特性

IUPAC Name |

8-bromo-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFPSUQMEIZXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoroquinoline-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)

![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)

![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)